molecular formula C12H25NO3SSi B8373746 1-(Cyclopropylsulfonyl)-3-[(triethylsilyl)oxy]azetidine

1-(Cyclopropylsulfonyl)-3-[(triethylsilyl)oxy]azetidine

Cat. No.: B8373746
M. Wt: 291.48 g/mol
InChI Key: DUTGCPAGMJCZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylsulfonyl)-3-[(triethylsilyl)oxy]azetidine is a useful research compound. Its molecular formula is C12H25NO3SSi and its molecular weight is 291.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H25NO3SSi

Molecular Weight

291.48 g/mol

IUPAC Name

(1-cyclopropylsulfonylazetidin-3-yl)oxy-triethylsilane

InChI

InChI=1S/C12H25NO3SSi/c1-4-18(5-2,6-3)16-11-9-13(10-11)17(14,15)12-7-8-12/h11-12H,4-10H2,1-3H3

InChI Key

DUTGCPAGMJCZJU-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1CN(C1)S(=O)(=O)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(cyclopropylsulfonyl)azetidin-3-ol (1.04 g, 5.87 mmol) and triethylamine (3.11 mL, 22.3 mmol) in tetrahydrofuran (20 mL) was added 4-dimethylaminopyridine (0.090 g, 0.73 mmol) followed by chlorotriethylsilane (1.00 M in THF, 8.0 mL, 8.0 mmol). The reaction was stirred at room temperature for 16 hours. To the reaction was added saturated sodium bicarbonate solution and the product was extracted with a 1:1 mix of ethyl acetate:hexanes three times. The combined organic extracts were washed with dilute HCl and brine, then dried over sodium sulfate, decanted and concentrated. Flash column chromatography, eluting with a gradient of 0-50% ethyl acetate in hexanes afforded desired product (1.0 g, 58%).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

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